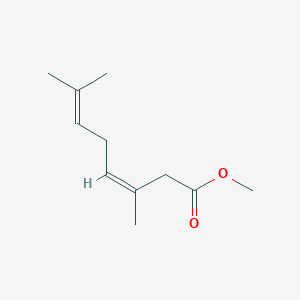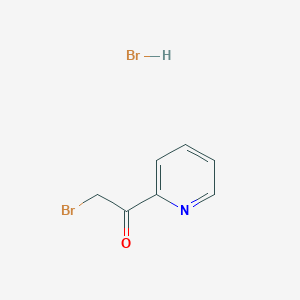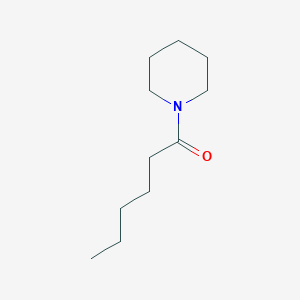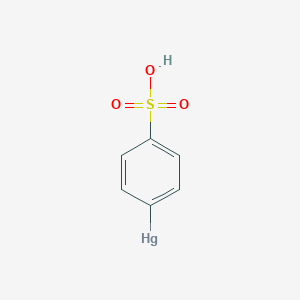
Para-mercury-benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Para-mercury-benzenesulfonic acid, also known as p-MBSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonic acid derivative that contains a mercury atom attached to a benzene ring. The compound is widely used in various fields of research, including biochemistry, pharmacology, and immunology, due to its ability to modify proteins and peptides. We will also explore future directions for the use of p-MBSA in scientific research.
Aplicaciones Científicas De Investigación
Metal-Ligand Bond Study
The bonding of ligands to metals like mercury has been a subject of research. A study by Preti and Tosi (1975) examined the structures of para- and meta-substituted benzeneseleninic acids complexes of mercury. They found that the bonding of these ligands to mercury depends on the water content of the compound, with water-containing complexes being seleninato-O,O′-type (Preti & Tosi, 1975).
Reactivity with Amino Radicals
Tomat and Rigo (1975) investigated the reactivity of aromatic compounds like benzenesulfonic acid towards amino radicals. They developed a method to calculate the competition between reducing ions and benzene derivatives for the amino radical, providing insights into the reactivity of these compounds (Tomat & Rigo, 1975).
Adduct Formation with Aromatic Compounds
Research by Haneline, King, and Gabbaï (2003) on the formation of adducts of trimeric perfluoro-ortho-phenylene mercury with substituted benzenes, including para-mercury-benzenesulfonic acid, showed that these adducts have potential applications in understanding the interactions between aromatic compounds and mercury (Haneline, King, & Gabbaï, 2003).
Specific Adsorption Studies
The specific adsorption of benzenesulfonate anions, including para-mercury-benzenesulfonic acid, at a mercury electrode was studied by Dutkiewicz and Stuczyńska (1988). They discussed the role of π-electrons and charge dependence in the adsorption process, which is essential for understanding surface chemistry and electrochemistry (Dutkiewicz & Stuczyńska, 1988).
Propiedades
Número CAS |
17014-79-8 |
|---|---|
Nombre del producto |
Para-mercury-benzenesulfonic acid |
Fórmula molecular |
C6H5HgO3S |
Peso molecular |
357.76 g/mol |
Nombre IUPAC |
(4-sulfophenyl)mercury |
InChI |
InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9); |
Clave InChI |
KQAOIKIZSJJTII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Otros números CAS |
17014-79-8 |
Sinónimos |
4-mercuriphenylsulfonate p-mercuriphenylsulfonate para-mercuriphenylsulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
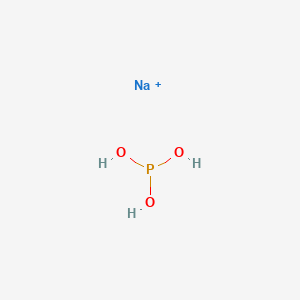
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
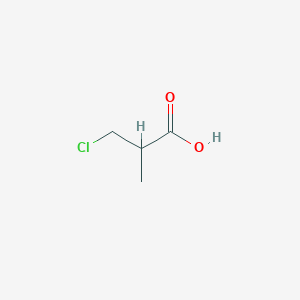
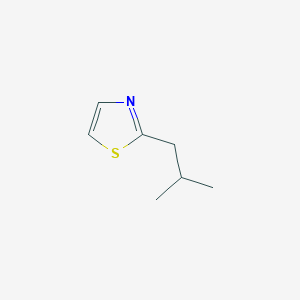
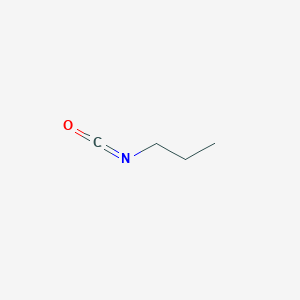
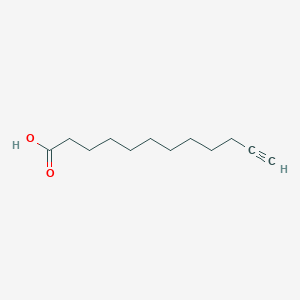
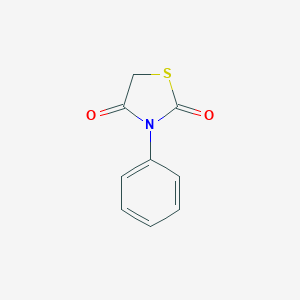
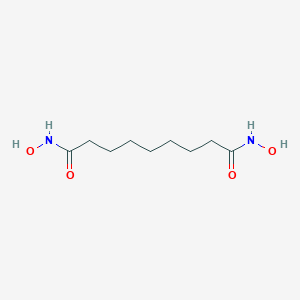
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
